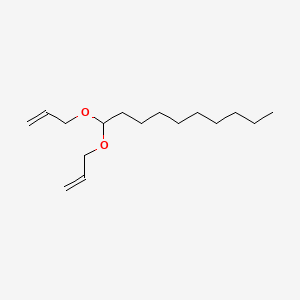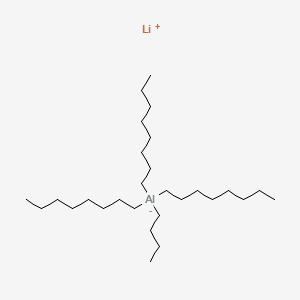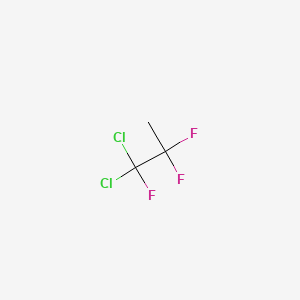![molecular formula C15H15BrN2 B12651064 2,3,4,12-Tetrahydro-1H-indolo[2,3-a]quinolizin-5-ium bromide CAS No. 21236-69-1](/img/structure/B12651064.png)
2,3,4,12-Tetrahydro-1H-indolo[2,3-a]quinolizin-5-ium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
NSC 112667 is a compound of interest in various scientific fields due to its unique chemical properties and potential applications. It is known for its stability and reactivity, making it a valuable subject for research in chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of NSC 112667 involves multiple steps, each requiring specific reaction conditions. The process typically starts with the selection of appropriate starting materials, followed by a series of chemical reactions such as condensation, cyclization, and purification. The exact synthetic route can vary depending on the desired purity and yield of the final product.
Industrial Production Methods
In an industrial setting, the production of NSC 112667 is scaled up using optimized reaction conditions to ensure high yield and cost-effectiveness. This often involves the use of large reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities.
化学反应分析
Types of Reactions
NSC 112667 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions of NSC 112667 are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels. Common reagents used in these reactions include acids, bases, solvents, and catalysts that facilitate the desired transformations.
Major Products Formed
The major products formed from the reactions of NSC 112667 depend on the type of reaction and the conditions used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield various substituted compounds.
科学研究应用
NSC 112667 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical techniques.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or interaction with biomolecules.
Medicine: It is investigated for its potential therapeutic effects, including its role as a drug candidate or a diagnostic agent.
Industry: It is used in the development of new materials, catalysts, and other industrial applications.
作用机制
The mechanism of action of NSC 112667 involves its interaction with specific molecular targets and pathways. This can include binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
相似化合物的比较
Similar Compounds
NSC 112667 can be compared with other similar compounds to highlight its uniqueness. Some of the similar compounds include:
- NSC 125973
- NSC 181339-01
- NSC 820
Uniqueness
NSC 112667 stands out due to its specific chemical structure, reactivity, and potential applications. Its stability and versatility make it a valuable compound for various scientific and industrial purposes.
属性
CAS 编号 |
21236-69-1 |
|---|---|
分子式 |
C15H15BrN2 |
分子量 |
303.20 g/mol |
IUPAC 名称 |
2,3,4,12-tetrahydro-1H-indolo[2,3-a]quinolizin-5-ium;bromide |
InChI |
InChI=1S/C15H14N2.BrH/c1-2-6-13-11(5-1)12-8-10-17-9-4-3-7-14(17)15(12)16-13;/h1-2,5-6,8,10H,3-4,7,9H2;1H |
InChI 键 |
NVYRLQOVEPOOIM-UHFFFAOYSA-N |
规范 SMILES |
C1CC[N+]2=C(C1)C3=C(C=C2)C4=CC=CC=C4N3.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



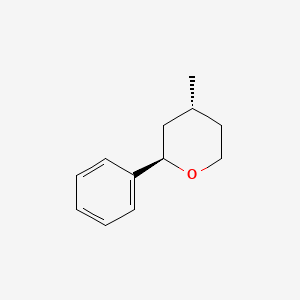
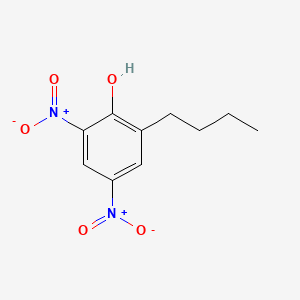
![4-Pyridinecarboxylic acid, 2-[(1R,3R)-3-[5-(4-fluorophenyl)-1H-imidazol-2-yl]-2,3,4,9-tetrahydro-1-(1-methyl-1H-pyrazol-4-yl)-1H-pyrido[3,4-b]indol-1-yl]-](/img/structure/B12651012.png)

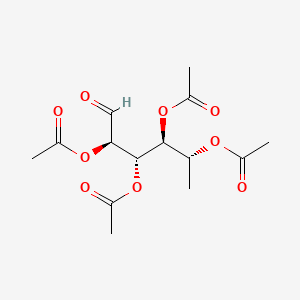
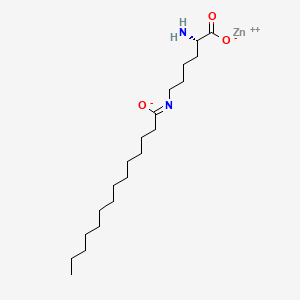
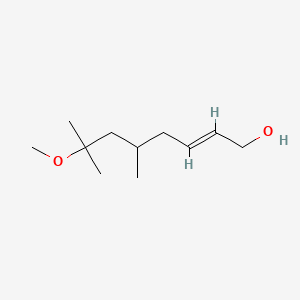
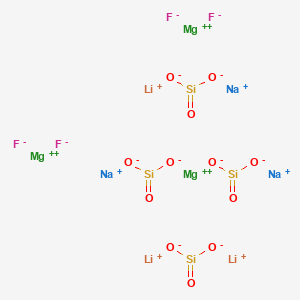
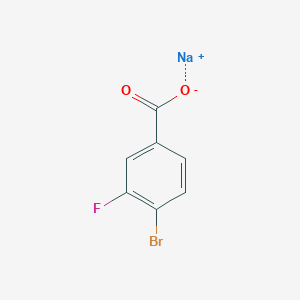
![3-Bromo-1-[2-(4-bromophenyl)-2-oxoethyl]quinolin-1-ium bromide](/img/structure/B12651051.png)
